molecular formula C7H9BrO2 B2762504 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2383628-42-8

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No. B2762504
CAS RN: 2383628-42-8
M. Wt: 205.051
InChI Key: DMTJRBQZYWXZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid is a chemical compound with the molecular formula C₆H₇BrO₂ . It has a molecular weight of 189.96 . This compound is not intended for human or veterinary use but is used for research purposes.


Synthesis Analysis

The synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid or similar compounds involves complex organic chemistry reactions. For instance, the synthesis of bromoacetic acid involves the bromination of acetic acid, such as by a Hell–Volhard–Zelinsky reaction . Additionally, the synthesis of new bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .


Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid involves a bicyclo[1.1.1]pentane motif. Bicyclo[1.1.1]pentane is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

The chemical reactions involving 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid or similar compounds are diverse. For example, the BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation . Furthermore, the functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates involves highly selective activation and functionalization of bridgehead (C3)-boronic pinacol esters (Bpin), leaving the C2-Bpin intact and primed for subsequent derivatization .

Scientific Research Applications

Bioisosteric Modifications in Drug Design

Bicyclo[1.1.1]pentanes (BCPs) serve as valuable bioisosteres for 1,4-disubstituted arenes, tert-butyl groups, and acetylenic moieties. These BCPs can mimic the spatial and electronic properties of other functional groups, enhancing drug candidates’ physicochemical properties. Researchers have investigated the incorporation of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid into drug scaffolds to optimize pharmacokinetics, binding affinity, and metabolic stability .

Heterocyclic Chemistry

The BCP halide products obtained from the synthesis of 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid can be further transformed. Researchers have explored their conversion to parent phenyl/tert-butyl surrogates, carbonyls, alcohols, and heterocycles. These versatile derivatives offer opportunities for novel heterocyclic compound synthesis.

properties

IUPAC Name

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTJRBQZYWXZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid

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